Ren-001
Description
Biological Significance of PPARδ in Mammalian Physiology
PPARδ is a key regulator of metabolic programs, particularly those related to fatty acid homeostasis and glucose metabolism. nih.govnih.gov It acts as a fatty acid-activated transcription factor. nih.govmdpi.com Upon activation by ligands, PPARδ binds to specific DNA elements, regulating the transcription of target genes involved in various metabolic pathways. wikipedia.org
In skeletal muscle, PPARδ plays a significant role in regulating fatty acid transport and oxidation, thermogenesis, and the formation of slow-twitch muscle fibers, which are associated with enhanced endurance performance. jci.orgplos.org Activation of PPARδ in muscle cells has been shown to increase the ability to utilize fatty acids for energy and improve muscle strength and exercise tolerance. sec.gov PPARδ expression in muscle is increased by exercise, contributing to increased oxidative capacity. wikipedia.org
In adipose tissue, PPARδ also enhances fatty acid transport and oxidation, as well as thermogenesis, potentially influencing weight management. nih.govjci.org Furthermore, PPARδ activation has been implicated in modulating lipoprotein metabolism, leading to decreased triglycerides and increased HDL cholesterol. nih.govjci.orgdiabetesjournals.org Studies also suggest that PPARδ activation in the liver can suppress hepatic glucose output, contributing to improved glucose homeostasis. nih.govjci.org
Therapeutic Potential of PPARδ Modulation for Metabolic Disorders
Given its central role in regulating glucose and lipid metabolism, PPARδ is considered a promising therapeutic target for a range of metabolic disorders. droracle.ainih.gov These include conditions such as type 2 diabetes, dyslipidemia, obesity, and the metabolic syndrome. droracle.ainih.govjci.orgdiabetesjournals.orgmdpi.com
Pharmacological activation of PPARδ has shown potential to exert beneficial effects in animal models, including reducing weight gain, increasing skeletal muscle metabolic rate and endurance, improving insulin (B600854) sensitivity, and protecting against lipotoxicity caused by ectopic lipid deposition. nih.gov PPARδ agonists may target multiple components of the metabolic syndrome, offering a multifaceted therapeutic approach. jci.org
Mavodelpar (REN001) is a potent and selective agonist of PPARδ that has been investigated for its potential therapeutic applications, particularly in the context of rare genetic mitochondrial diseases. sec.govfirstwordpharma.comglobenewswire.comchiesiventures.com These diseases are often associated with impaired mitochondrial function and the inability to produce sufficient adenosine (B11128) triphosphate (ATP). sec.govfirstwordpharma.comglobenewswire.com
Research findings indicate that mavodelpar activation of PPARδ can increase the expression of genes involved in fatty acid metabolism, oxidative phosphorylation (OXPHOS), and mitochondrial biogenesis. sec.govfirstwordpharma.comglobenewswire.com This suggests that mavodelpar may address cellular energy deficits by increasing mitochondrial OXPHOS activity, enhancing ATP production, and potentially increasing the formation of new mitochondria. sec.gov
Studies using fibroblasts from patients with mitochondrial complex I deficiency have demonstrated that mavodelpar can improve cellular bioenergetics, potentially alleviating the deficiencies and mitochondrial dysfunction observed in these cells. globenewswire.compitt.edu Treatment with mavodelpar in these cells led to decreased superoxide (B77818) levels and increased oxygen consumption rate (OCR) and ATP production. pitt.edu
Further research in fibroblasts from patients with fatty acid oxidation (FAO) deficiencies, such as CPT2, MCAD, and LCHAD deficiencies, showed that mavodelpar treatment improved cellular bioenergetics, decreased superoxide levels, and upregulated genes involved in mitochondrial function activated by PPARδ. informnetwork.orglarvol.com This provides mechanistic evidence for the potential of PPARδ agonists as an adjuvant therapy for FAO disorders and complex I deficiency. informnetwork.orglarvol.com
Data from a Phase 1b trial of mavodelpar in adult patients with primary mitochondrial myopathies (PMM) with confirmed mitochondrial DNA defects showed that mavodelpar was well tolerated. sec.govclinicaltrialsarena.com The study also suggested that the largest improvement in walk velocity during a 12-minute walk test occurred in the latter half of the test, which is consistent with the proposed mechanism of action where increased mitochondrial OXPHOS activity becomes more relevant during sustained exercise. sec.gov
Despite promising preclinical and early clinical findings regarding the bioenergetic effects of mavodelpar, a pivotal Phase 3 trial (STRIDE) evaluating mavodelpar in adult patients with PMM did not meet its primary or secondary efficacy endpoints. clinicaltrialsarena.comchiesiventures.com The primary endpoint was the change from baseline in the distance walked during the 12-minute walk test at week 24, and the secondary endpoint was the change in the PROMIS® Short Form Fatigue 13a score. chiesiventures.com Following these results, the development activities for mavodelpar were suspended. clinicaltrialsarena.comchiesiventures.com The data generated from these studies are considered important for the scientific understanding of mitochondrial diseases and the role of PPARδ agonism. clinicaltrialsarena.comchiesiventures.com
Structure
3D Structure of Parent
Properties
CAS No. |
1604815-32-8 |
|---|---|
Molecular Formula |
C31H29FNNaO5 |
Molecular Weight |
537.6 g/mol |
IUPAC Name |
sodium 2-[4-[(E)-3-(4-fluorophenyl)-3-[4-(3-morpholin-4-ylprop-1-ynyl)phenyl]prop-2-enoxy]-2-methylphenoxy]acetate |
InChI |
InChI=1S/C31H30FNO5.Na/c1-23-21-28(12-13-30(23)38-22-31(34)35)37-18-14-29(26-8-10-27(32)11-9-26)25-6-4-24(5-7-25)3-2-15-33-16-19-36-20-17-33;/h4-14,21H,15-20,22H2,1H3,(H,34,35);/q;+1/p-1/b29-14+; |
InChI Key |
FDJYWCAHISUZAI-MAOGHAJMSA-M |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC/C=C(\C2=CC=C(C=C2)C#CCN3CCOCC3)/C4=CC=C(C=C4)F)OCC(=O)[O-].[Na+] |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC=C(C2=CC=C(C=C2)C#CCN3CCOCC3)C4=CC=C(C=C4)F)OCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Mavodelpar: Chemical Entity and Preclinical Characterization
Designation and Origin in Drug Discovery Programs
Mavodelpar is an investigational compound that emerged from drug discovery efforts focused on modulating specific biological pathways related to energy metabolism. ozmosi.com
Research Identifiers (e.g., REN001, HPP593)
Mavodelpar is known by several research identifiers, including REN001 and HPP593. medchemexpress.comontosight.aigoogleapis.com These identifiers were used during its development and study by different entities involved in its research.
Small Molecule Modality
Mavodelpar is characterized as a small molecule. ozmosi.comsec.gov Small molecules are a class of organic compounds with low molecular weights, typically less than 1000 Daltons. evotec.comaxcelead-us.com This modality often allows for oral administration and can readily penetrate cell membranes to interact with intracellular targets. evotec.comaxcelead-us.com Mavodelpar is described as an oral, small molecule. sec.gov
Medicinal Chemistry Aspects of Mavodelpar
The medicinal chemistry of Mavodelpar encompasses its synthesis, molecular design principles, and the relationship between its chemical structure and biological activity.
Synthetic Routes and Chemical Transformations
Information regarding the specific synthetic routes and chemical transformations used to produce Mavodelpar is available in patent literature. For instance, U.S. Pat. No. 7,943,613 and US Application Publication No. 2023/0416210 disclose the synthesis of Mavodelpar and its salts. googleapis.com Chemical synthesis involves the production of compounds from simpler materials through a series of reactions and techniques. ox.ac.uk Designing efficient and flexible synthetic routes is fundamental in medicinal chemistry for drug discovery programs. jocpr.com
Molecular Design Principles and Lead Optimization Strategies
Mavodelpar is described as a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). sec.govbiospace.com Molecular design principles in drug discovery aim to create molecules with desired biological activity and favorable properties. pnnl.govmadrona.com Lead optimization is a critical phase where the initial "lead" compounds are modified to improve their potency, selectivity, pharmacokinetic properties, and reduce potential toxicity. pnnl.govmadrona.comeyesopen.com While specific details on the molecular design principles and lead optimization strategies specifically for Mavodelpar are not extensively detailed in the provided snippets beyond its target selectivity, the general process involves iterative cycles of design, synthesis, and testing. madrona.comeyesopen.com Computational tools and techniques, such as 3D-quantitative structure-activity relationship (3D-QSAR) analysis and multi-parameter optimization, are commonly employed in molecular design and lead optimization to guide the selection and modification of compounds. pnnl.gov
Structure-Activity Relationship (SAR) Studies of Mavodelpar and Analogs
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how changes in the chemical structure of a compound affect its biological activity. frontiersin.orgnih.gov For Mavodelpar, SAR studies would have been crucial in identifying the key structural features responsible for its potent and selective agonism of PPARδ. Preclinical data indicates that Mavodelpar fits selectively into the binding pocket of PPARδ. nih.gov Nuclear transactivation assays have shown that Mavodelpar is a potent and selective agonist of human and cynomolgus monkey PPARδ, with EC50 values of 31 nM and 6.6 nM, respectively. nih.gov These findings provide a basis for understanding the relationship between Mavodelpar's structure and its activity on PPARδ. SAR studies often involve the synthesis and testing of a series of analogs with systematic modifications to the core structure to delineate the contribution of different functional groups and structural motifs to the observed activity. frontiersin.org
Preclinical Research Findings Related to Chemical Properties:
Preclinical studies have demonstrated that Mavodelpar increases fatty acid oxidation (FAO) in rat and human skeletal muscle cell lines in a dose-dependent manner. nih.gov It also increased the expression of PPARδ-regulated genes involved in fatty acid metabolism, oxidative phosphorylation, and mitochondrial biogenesis in skeletal muscle in rats. sec.govnih.gov These effects are consistent with its mechanism of action as a PPARδ agonist, which plays a key role in regulating energy metabolism and mitochondrial function. sec.gov
| Preclinical Finding | Model System | Observation | Source |
| Increased Fatty Acid Oxidation (FAO) | Rat and human skeletal muscle cell lines | Dose-dependent increase in FAO. | nih.gov |
| Increased Expression of PPARδ-Regulated Genes | Rat skeletal muscle | Increased expression of genes for fatty acid metabolism, OXPHOS, and biogenesis. | sec.govnih.gov |
| Selective Binding to PPARδ | Computational modeling | Mavodelpar fits selectively into the binding pocket of PPARδ. | nih.gov |
| Potent and Selective PPARδ Agonism (Human) | Recombinant cell lines | EC50 = 31 nM | nih.gov |
| Potent and Selective PPARδ Agonism (Cynomolgus monkey) | Recombinant cell lines | EC50 = 6.6 nM | nih.gov |
Mavodelpar has also been investigated in preclinical models of glomerular injury and renal fibrosis, where it demonstrated suppression of these conditions and decreased levels of fibrosis-related proteins. medchemexpress.combiocat.com
Functional Chemistry: Mavodelpar as a Click Chemistry Reagent
Mavodelpar possesses chemical properties that enable its use as a reagent in click chemistry. medchemexpress.commedchemexpress.combioscience.co.ukfelixbio.cn Specifically, the molecule contains an alkyne functional group. medchemexpress.commedchemexpress.combioscience.co.uk This alkyne moiety allows Mavodelpar to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions with molecules containing a complementary azide (B81097) group. medchemexpress.commedchemexpress.combioscience.co.uk This click chemistry capability can be leveraged for various research applications, such as labeling or conjugating Mavodelpar to other molecules. For instance, in a study investigating mitochondrial synthesis rates in cell lines from patients with primary mitochondrial myopathy, Mavodelpar was utilized in conjunction with an azide-functionalized fluorophore and a Click-iT® Chemistry Reaction Buffer Kit. This application allowed for the "clicking" of the fluorophore to nascent mitochondrial peptides, with the resulting fluorescence intensity being proportional to the rate of mitochondrial synthesis during the experiment. nih.gov
Molecular and Cellular Mechanisms of Action of Mavodelpar
Receptor Binding and Agonistic Profile at PPARδ
Mavodelpar (also known as REN001) is characterized as a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor delta (PPARδ). investingnews.comchiesiventures.comchiesiventures.comchiesiventures.comglobalgenes.orgmitocon.itglobenewswire.comchiesiventures.com PPARs are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of various genes. PPARδ is highly expressed in tissues with high energy demands, such as skeletal muscle, brain, and heart. chiesiventures.com As an agonist, Mavodelpar binds to and activates PPARδ, initiating a cascade of molecular events that modulate gene expression. investingnews.com
The selectivity of Mavodelpar for the PPARδ isoform is a key feature of its pharmacological profile. investingnews.comchiesiventures.com This specificity is crucial as it minimizes the activation of other PPAR isoforms (PPARα and PPARγ), which are associated with different physiological effects. nih.gov This targeted action allows for the specific modulation of the gene networks controlled by PPARδ. nih.gov
Table 1: Receptor Profile of Mavodelpar This table is representative of a selective PPARδ agonist's profile. Specific quantitative data for Mavodelpar is not publicly available.
| Receptor | Activity | Selectivity |
|---|---|---|
| PPARδ | Potent Agonist | High |
| PPARα | Very Low / Negligible | - |
| PPARγ | Very Low / Negligible | - |
Transcriptional Regulation and Gene Expression Modulation
Upon binding to and activating PPARδ, Mavodelpar influences the transcription of a wide array of genes critical to energy homeostasis. biospace.com Preclinical studies have demonstrated that the activation of PPARδ by Mavodelpar leads to increased expression of genes involved in fatty acid metabolism, oxidative phosphorylation, and mitochondrial biogenesis. investingnews.com This transcriptional modulation is the core mechanism through which Mavodelpar exerts its effects on cellular function.
Upregulation of Fatty Acid Oxidation (FAO) Gene Networks
A primary consequence of PPARδ activation by Mavodelpar is the upregulation of genes that control fatty acid oxidation (FAO). investingnews.comchiesiventures.com FAO is the metabolic process through which fatty acids are broken down to produce energy. In a study using fibroblasts from patients with Very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency, a disorder of fatty acid oxidation, treatment with Mavodelpar resulted in statistically significant increases in the expression of the ACADVL gene. nih.gov The ACADVL gene provides instructions for making the VLCAD enzyme, which is essential for the first step of long-chain fatty acid oxidation. By increasing the transcription of such key genes, Mavodelpar aims to enhance the cell's capacity to utilize fatty acids as an energy source. nih.gov
Table 2: Example of Fatty Acid Oxidation (FAO) Gene Upregulation by Mavodelpar
| Gene Target | Function | Observed Effect | Source |
|---|---|---|---|
| ACADVL | Encodes Very long-chain acyl-CoA dehydrogenase enzyme | Statistically significant increase in gene expression in patient fibroblasts | nih.gov |
Activation of Oxidative Phosphorylation (OXPHOS) Enzyme Gene Expression
Beyond FAO, preclinical findings indicate that Mavodelpar administration increases the expression of genes involved in oxidative phosphorylation (OXPHOS). investingnews.com OXPHOS is the metabolic pathway where the energy released by the oxidation of nutrients is used to generate adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. This process occurs within the mitochondria and involves five multi-protein enzyme complexes (Complexes I-V). Studies in patient fibroblasts with VLCAD deficiency showed that Mavodelpar modulates the expression of proteins involved in this critical pathway. nih.gov By enhancing the expression of OXPHOS-related genes, Mavodelpar may improve the efficiency and capacity of the mitochondrial respiratory chain. austinpublishinggroup.com
Promotion of Mitochondrial Biogenesis through Gene Transactivation
Mavodelpar may also stimulate the creation of new mitochondria, a process known as mitochondrial biogenesis. chiesiventures.comchiesiventures.comglobenewswire.comchiesiventures.com This is a crucial adaptation for cells to meet long-term energy demands. The PPARδ pathway is known to be a master regulator of this process. It achieves this by increasing the expression of the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor gamma coactivator 1-alpha). nih.govnih.govresearchgate.net PGC-1α, in turn, co-activates nuclear respiratory factors (NRF-1 and NRF-2), which then stimulate the expression of Mitochondrial Transcription Factor A (TFAM). nih.govresearchgate.net TFAM is a key protein that directly binds to mitochondrial DNA (mtDNA) to regulate its replication and transcription. uniba.it Preclinical studies have confirmed that Mavodelpar increases the expression of genes associated with mitochondrial biogenesis, consistent with the activation of this PGC-1α-NRF1-TFAM signaling cascade. investingnews.com
Table 3: Key Regulators in Mitochondrial Biogenesis Targeted by PPARδ Pathway
| Gene/Protein | Role in Mitochondrial Biogenesis |
|---|---|
| PGC-1α | Master transcriptional coactivator; orchestrates the expression of biogenesis genes. |
| NRF-1 | Transcription factor activated by PGC-1α; regulates nuclear genes for mitochondrial proteins. |
| TFAM | Transcription factor activated by NRF-1; enters mitochondria to control mtDNA replication and transcription. |
Influence on Cellular Energy Metabolism Pathways
The transcriptional changes induced by Mavodelpar collectively enhance cellular bioenergetics. By increasing the breakdown of fatty acids for fuel (FAO), improving the efficiency of the energy production machinery (OXPHOS), and increasing the number of mitochondria (biogenesis), Mavodelpar aims to restore the energy balance in cells where mitochondrial function is impaired. chiesiventures.comnih.gov
Enhanced ATP Production Mechanisms
The ultimate goal of modulating the FAO and OXPHOS pathways is to increase the production of ATP. biospace.com Diseases of mitochondrial function are often characterized by a profound deficit in ATP production, which is particularly detrimental to high-energy tissues like muscle. chiesiventures.comchiesiventures.comglobenewswire.com Laboratory and clinical study data have indicated that Mavodelpar improves energy production within muscle cells. hra.nhs.uk Direct evidence comes from studies on VLCAD-deficient patient fibroblasts, where treatment with Mavodelpar led to an improvement in cellular bioenergetics, demonstrated by an increased oxygen consumption rate and enhanced ATP production. nih.gov This suggests that the upstream effects on gene expression successfully translate into a tangible improvement in the cell's ability to generate energy. nih.gov
Shift in Substrate Utilization within Cells
Mavodelpar, through its activation of PPARδ, orchestrates a significant shift in cellular energy substrate preference, promoting the utilization of fatty acids over carbohydrates. Preclinical studies have demonstrated that mavodelpar increases the transcription of genes integral to fatty acid metabolism and oxidation. investingnews.com This aligns with broader research on PPARδ agonists, which have been shown to induce a shift from glucose oxidation toward fatty acid oxidation in muscle tissue. In in vitro experiments with the PPARδ agonist GW501516 in L6 muscle cells, an increased expression of genes involved in fatty acid transport, beta-oxidation, and mitochondrial respiration was observed. nih.gov
This metabolic reprogramming is, in part, mediated by the upregulation of pyruvate (B1213749) dehydrogenase kinase 4 (PDK4). PDK4 is an inhibitor of the pyruvate dehydrogenase complex (PDC), which is a key gatekeeper for the entry of glucose-derived pyruvate into the mitochondrial tricarboxylic acid (TCA) cycle. By upregulating PDK4, PPARδ agonism effectively limits carbohydrate oxidation, thereby promoting a greater reliance on fatty acid oxidation for energy production. However, this shift can have functional consequences, as studies with the PPARδ agonist GW610742X in rats have shown that while fat oxidation is increased, the inhibition of carbohydrate oxidation via PDC inhibition can impair contractile function during prolonged muscle contraction when the demand for carbohydrate-derived energy is high. nih.gov
The table below summarizes the key molecular changes associated with the shift in substrate utilization induced by PPARδ activation.
| Target Gene/Protein | Effect of PPARδ Activation | Metabolic Consequence |
| Genes for Fatty Acid Metabolism | Upregulation investingnews.com | Increased capacity for fatty acid oxidation |
| Pyruvate Dehydrogenase Kinase 4 (PDK4) | Upregulation nih.gov | Inhibition of pyruvate dehydrogenase complex (PDC) |
| Carnitine Palmitoyltransferase I (CPT1) | Upregulation nih.gov | Increased transport of fatty acids into mitochondria |
| Glucose Oxidation | Decreased nih.gov | Reduced reliance on carbohydrates for energy |
| Fatty Acid Oxidation | Increased investingnews.comnih.gov | Enhanced utilization of fats for energy production |
Impact on Mitochondrial Dynamics and Function
The therapeutic potential of mavodelpar in the context of primary mitochondrial myopathies is intrinsically linked to its effects on mitochondrial biogenesis and function. investingnews.comgoogle.com
Modulation of Mitochondrial Respiratory Chain Complexes (e.g., Complex I, III, IV)
While preclinical studies with mavodelpar have shown an increased expression of genes involved in oxidative phosphorylation, direct evidence for its modulation of specific mitochondrial respiratory chain complexes is still emerging. investingnews.com Research on other PPAR agonists offers some insights, though the effects can be complex. Some studies on PPARγ agonists have reported an increase in the activity of Complex I and Complex IV. nih.gov Conversely, other research has indicated that various PPAR ligands may lead to a derangement of the mitochondrial respiratory chain, particularly at the level of Complex I, which can be associated with structural damage to the mitochondria. researchgate.netmdpi.com It is therefore crucial to delineate the specific effects of mavodelpar on the individual respiratory complexes to fully understand its therapeutic mechanism.
Studies on Mitochondrial Mass and Morphology
Activation of PPARδ is known to stimulate mitochondrial biogenesis, the process of generating new mitochondria. google.com This effect is largely mediated through the induction of the peroxisome proliferator-activated receptor gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis. google.com Preclinical findings with mavodelpar have indicated that it may increase the production of new mitochondria. investingnews.com While direct studies on mavodelpar's impact on mitochondrial mass and morphology are not yet extensively detailed in published literature, the known downstream effects of PPARδ and PGC-1α activation suggest a potential for increased mitochondrial content and a more organized mitochondrial network within muscle cells. Studies on other PPAR agonists have shown the potential to modulate mitochondrial fusion-fission events, which are critical for maintaining a healthy mitochondrial population. plos.org
Cellular Phenotypic Responses
The molecular and mitochondrial changes induced by mavodelpar translate into significant alterations in cellular phenotype, particularly in muscle cells.
Myocyte Differentiation and Muscle Fiber Type Switching (e.g., towards Oxidative, Type I Fibers)
A key phenotypic response to PPARδ activation in skeletal muscle is the promotion of a shift in muscle fiber composition towards more oxidative, fatigue-resistant Type I fibers. google.comnih.gov PPARδ is more highly expressed in Type I muscle fibers, and its activation leads to a coordinated increase in the expression of genes associated with oxidative metabolism, mitochondrial biogenesis, and the contractile proteins characteristic of Type I fibers. nih.gov This reprogramming of muscle fiber type is a central mechanism by which PPARδ agonists are thought to enhance endurance and metabolic function in muscle. While direct studies on mavodelpar-induced myocyte differentiation are not extensively available, its potent and selective PPARδ agonism strongly suggests a role in promoting a Type I fiber phenotype.
The following table outlines the anticipated effects of Mavodelpar on muscle fiber characteristics based on its mechanism as a PPARδ agonist.
| Muscle Fiber Characteristic | Anticipated Effect of Mavodelpar | Functional Implication |
| Fiber Type Composition | Shift towards Type I (slow-twitch, oxidative) fibers google.comnih.gov | Increased endurance and fatigue resistance |
| Mitochondrial Density | Increase investingnews.comgoogle.com | Enhanced oxidative capacity |
| Oxidative Enzyme Expression | Upregulation nih.gov | Improved capacity for aerobic metabolism |
| Fatty Acid Oxidation Capacity | Increase investingnews.comnih.gov | Greater reliance on fat for fuel |
Cellular Uptake Mechanisms
The specific mechanisms by which mavodelpar enters cells have not been detailed in the available scientific literature. As a small molecule, it is plausible that it crosses the cell membrane through passive diffusion, although carrier-mediated transport cannot be ruled out. For other small molecule PPARδ agonists, their lipophilic nature may facilitate their passage through the cell membrane to reach the nuclear PPARδ receptors. Further research is needed to elucidate the precise cellular uptake pathways of mavodelpar.
Preclinical Pharmacological and Biological Investigations of Mavodelpar
In Vitro Studies: Cellular Models of Disease
In vitro research using various cellular models, including patient-derived cells, has provided insights into the direct effects of mavodelpar on cellular bioenergetics and gene expression. larvol.comnih.gov
Primary Cell Cultures and Patient-Derived Cell Lines (e.g., Fibroblasts from Mitochondrial Complex I Deficiency)
Mavodelpar has been studied in fibroblasts derived from patients with mitochondrial complex I (CI) deficiency, including those with mutations in genes such as NDUFV1, ND6, and ACAD9. larvol.compitt.edu These patient fibroblasts typically exhibit increased superoxide (B77818) generation, decreased oxygen consumption rate (OCR), and reduced ATP levels compared to healthy controls. pitt.edu Fibroblasts from patients with other inherited metabolic diseases, such as Molybdenum Cofactor Deficiency (MoCD) and Very Long-Chain Acyl-CoA Dehydrogenase Deficiency (VLCADD), have also been used to evaluate mavodelpar's effects. larvol.com In VLCAD-deficient fibroblasts, treatment with mavodelpar resulted in an increase in VLCAD protein and enzyme activity, alongside a decrease in cellular stress. larvol.com
Assessment of Cellular Bioenergetics and ATP Production
Studies in CI-deficient patient fibroblasts have shown that treatment with mavodelpar can improve cellular bioenergetics. larvol.compitt.edu This improvement includes decreased superoxide levels and increased OCR and ATP production. pitt.edu These findings suggest that mavodelpar may help alleviate the bioenergetic deficiencies observed in these cells. pitt.edu Similarly, in MOCS1 deficient fibroblasts, mavodelpar treatment reversed bioenergetic alterations. larvol.com
Table 1: Effect of Mavodelpar on Cellular Bioenergetics in CI-Deficient Patient Fibroblasts
| Parameter | Untreated CI-Deficient Fibroblasts (vs. Control) | Mavodelpar Treated CI-Deficient Fibroblasts (vs. Untreated) | Source |
| Superoxide Generation | Increased | Decreased | pitt.edu |
| Oxygen Consumption Rate (OCR) | Decreased | Increased | pitt.edu |
| ATP Production | Decreased | Increased | pitt.edu |
Quantitative Gene Expression Analysis in Cellular Systems
Mavodelpar, as a PPARδ agonist, is known to modulate gene expression by acting as a nuclear receptor and transcription factor. pitt.edu Studies have shown that mavodelpar activation leads to increased transcription of genes involved in mitochondrial biogenesis, fatty acid oxidation, and energy production in the form of ATP. sec.govpitt.edufirstwordpharma.com This provides a mechanistic basis for the observed improvements in cellular bioenergetics. pitt.edu In preclinical models, administration of mavodelpar led to a concentration-dependent increase in fatty acid oxidation (FAO) and an increase in the expression of genes involved in mitochondrial biogenesis. sec.gov
In Vivo Studies: Animal Models of Pathophysiology
In vivo studies using animal models relevant to metabolic diseases have been conducted to assess the effects of mavodelpar in a more complex biological system. alzdiscovery.orgchiesiventures.comlarvol.comtargetmol.commdpi.compharmahungary.com
Metabolic Disease Models (e.g., Primary Mitochondrial Myopathies, Long-Chain Fatty Acid Oxidation Disorders)
Mavodelpar has been investigated in animal models relevant to primary mitochondrial myopathies (PMM) and long-chain fatty acid oxidation disorders (LC-FAOD). medchemexpress.comsec.govchiesiventures.com These models are utilized to study the pathophysiology of these conditions and evaluate potential therapeutic interventions. mdpi.comnih.gov For example, mouse models of VLCADD and MCADD have been developed to mimic aspects of human long-chain and medium-chain fatty acid oxidation disorders, respectively. mdpi.comnih.gov While some animal models, like the B6129SF1-Col4a3-/- mouse, have been used to study the effects of mavodelpar on renal injury and fibrosis, its primary preclinical focus related to the user's request is on metabolic disorders. medchemexpress.comlarvol.comlarvol.com
Evaluation of Metabolic Fluxes and Energy Balance
Table 2: Effect of Mavodelpar on Gene Expression in Rat Skeletal Muscle
| Gene | Change in mRNA Expression (vs. Vehicle) | Source |
| ANGPTL4 | 5.5 ± 2.7-fold increase (p < 0.01) | nih.gov |
The increased expression of genes related to mitochondrial function and fatty acid metabolism observed in preclinical studies supports the investigation of mavodelpar as a potential treatment for conditions characterized by impaired energy generation. sec.govnih.gov
Analysis of Skeletal Muscle Function and Endurance Parameters
Preclinical investigations have indicated that increasing PPARδ activity, either through transgenic overexpression or pharmacological activation with compounds like mavodelpar, can enhance muscular strength and endurance sec.gov. Studies in mice demonstrated that mavodelpar activation of PPARδ increased the expression of genes involved in fatty acid metabolism, oxidative phosphorylation, and mitochondrial biogenesis in skeletal muscle nih.govfirstwordpharma.comglobenewswire.com. This suggests a potential mechanism by which mavodelpar could improve energy generation in muscle tissue sec.gov.
In vitro studies using rat and human skeletal muscle cell lines showed that mavodelpar increased fatty acid oxidation (FAO) in a dose-dependent manner, without affecting glycolysis nih.gov. This shift in energy substrate preference towards fatty acids is consistent with the known function of PPARδ in promoting lipid metabolism wikipedia.org.
| Study Type | Model / Cell Line | Key Finding |
| In vivo | Mice | Increased expression of genes related to fatty acid metabolism, OxPhos, and mitochondrial biogenesis in skeletal muscle. nih.govfirstwordpharma.comglobenewswire.com |
| In vitro | Rat and human skeletal muscle cells | Dose-dependent increase in fatty acid oxidation (FAO). nih.gov |
Renal Pathologies and Fibrosis Models
Mavodelpar has also been investigated for its potential to ameliorate renal pathologies, particularly fibrosis medchemexpress.comlarvol.com. Renal fibrosis is a significant contributor to progressive kidney dysfunction and is characterized by excessive deposition of extracellular matrix nephrix-biosolutions.com.
Assessment of Glomerular Injury Progression
Studies using an Alport syndrome mouse model, which exhibits progressive kidney disease, indicated that mavodelpar (REN001) slowed kidney disease progression larvol.comlarvol.com. This suggests a potential benefit of mavodelpar in attenuating glomerular injury, a key feature of many renal pathologies researchgate.net.
Mechanistic Studies on Renal Fibrosis Attenuation
Mavodelpar has been shown to suppress glomerular injury and renal fibrosis in preclinical models medchemexpress.com. In a study using a mouse model, mavodelpar administration effectively reduced levels of fibrosis-related proteins medchemexpress.com. This suggests a direct impact of mavodelpar on the fibrotic process in the kidneys. The mechanism of renal fibrosis often involves complex signaling pathways, including the TGF-β/Smad pathway, which plays a central role in extracellular matrix deposition frontiersin.org. Myofibroblasts are considered the primary matrix-producing cells in diseased kidneys nih.gov. While the specific detailed mechanisms of mavodelpar's action on these pathways in the context of renal fibrosis were not extensively detailed in the provided information, its ability to reduce fibrosis-related proteins points towards an interference with these processes medchemexpress.com.
Preclinical studies on renal fibrosis models, such as the Unilateral Ureteral Obstruction (UUO) model, unilateral ischemia reperfusion model, and adenine (B156593) diet-induced CKD model, are commonly used to assess the efficacy of anti-fibrotic molecules nephrix-biosolutions.comgubra.dkgubra.dk. Mavodelpar's effects observed in the Alport syndrome model align with the goals of these preclinical investigations into renal fibrosis larvol.comlarvol.com.
Anti-Inflammatory Effects and Cytokine Modulation (e.g., IL-31)
While the provided search results highlight mavodelpar's impact on renal fibrosis, specific details regarding its anti-inflammatory effects and modulation of individual cytokines like IL-31 in the context of renal pathologies were not prominently featured. PPARδ agonists, in general, have been implicated in modulating inflammatory responses alzdiscovery.org. Inflammation is a key component of renal injury and contributes to the development of fibrosis researchgate.net. Modulating inflammatory signaling and cytokine release is a known strategy in addressing inflammatory conditions nih.govnih.gov. Although a direct link between mavodelpar and IL-31 modulation in renal models was not established in the provided snippets, the observed reduction in renal fibrosis could indirectly involve the modulation of inflammatory pathways.
Preclinical Pharmacodynamics (PD) and Biomarker Discovery
Preclinical pharmacodynamics studies aim to understand the biochemical and physiological effects of a drug and identify biomarkers that can indicate drug activity and response crownbio.comwuxiapptec.com. Mavodelpar, as a PPARδ agonist, is expected to influence pathways regulated by this receptor nih.govfirstwordpharma.com.
Activation of PPARδ by mavodelpar has been shown to increase the expression of PPARδ-regulated genes nih.govsec.gov. These genes are involved in processes such as fatty acid metabolism, oxidative phosphorylation, and mitochondrial biogenesis nih.govfirstwordpharma.comglobenewswire.com. Measuring the expression levels of these genes can serve as pharmacodynamic biomarkers to confirm target engagement and the biological activity of mavodelpar crownbio.com.
Biomarker discovery in preclinical settings often involves analyzing molecular changes in relevant tissues or biofluids following drug administration crownbio.comwuxiapptec.comle.ac.uknuvisan.com. Techniques such as gene expression analysis and protein analysis are utilized to identify potential biomarkers wuxiapptec.comnuvisan.com.
Dose-Response Relationships in Preclinical Efficacy Models
Establishing dose-response relationships in preclinical efficacy models is crucial for understanding the relationship between drug exposure and its biological effects researchgate.netgu.segu.sefda.gov. Preclinical studies with mavodelpar have investigated its effects across different concentrations or doses in various models medchemexpress.comnih.gov.
In vitro studies with skeletal muscle cell lines demonstrated a dose-dependent increase in fatty acid oxidation upon treatment with mavodelpar nih.gov. This indicates that the magnitude of the metabolic effect is related to the concentration of the compound.
In the Alport syndrome mouse model, a specific dose of mavodelpar (10 mg/kg) administered daily was found to be effective in suppressing glomerular injury and renal fibrosis medchemexpress.com. This provides preclinical evidence of a dose exhibiting efficacy in a renal disease model.
Analyzing dose-response relationships in preclinical models helps in selecting appropriate dose ranges for further investigation and provides insights into the potential efficacy profile of the compound researchgate.netnih.gov.
| Study Type | Model / Cell Line | Endpoint | Observation | Source |
| In vitro | Skeletal muscle cell lines | Fatty acid oxidation (FAO) | Dose-dependent increase in FAO. | nih.gov |
| In vivo | Alport syndrome mice | Renal fibrosis | 10 mg/kg daily suppressed renal fibrosis. | medchemexpress.com |
Identification and Validation of Preclinical Pharmacodynamic Biomarkers
Preclinical investigations of mavodelpar have focused on its mechanism of action as a PPARδ agonist and its effects on mitochondrial function and fatty acid metabolism. In preclinical models, administration of mavodelpar resulted in a concentration-dependent increase in fatty acid oxidation (FAO) sec.gov. Furthermore, preclinical studies demonstrated an increase in the expression of genes involved in mitochondrial biogenesis following mavodelpar administration globenewswire.comsec.gov. Activation of PPARδ by mavodelpar in mice was specifically shown to increase the expression of genes related to fatty acid metabolism, oxidative phosphorylation, and mitochondrial biogenesis globenewswire.comfirstwordpharma.com. These findings suggest that mavodelpar's pharmacological activity can be monitored through changes in the expression of these target genes and indicators of altered energy metabolism.
While the provided search results primarily discuss preclinical findings in the context of supporting clinical investigations and the proposed mechanism of action, they highlight key areas for biomarker identification. The observed increases in FAO and the upregulation of genes associated with mitochondrial function and biogenesis in preclinical models serve as potential pharmacodynamic biomarkers to assess the biological activity of mavodelpar globenewswire.comfirstwordpharma.comsec.gov.
Data from a Phase 1 clinical trial in healthy volunteers also showed increased expression of PPARδ regulated genes in muscle biopsies, aligning with the preclinical observations and supporting the use of gene expression as a pharmacodynamic marker sec.gov. Although this is clinical data, it validates the relevance of the preclinical biomarker findings.
Preclinical studies in specific disease models further support the biological effects of mavodelpar. For instance, in Alport syndrome mouse models, REN001 (mavodelpar) was shown to slow kidney disease progression, indicating a pharmacodynamic effect beyond mitochondrial disorders larvol.com. Studies in fibroblasts from patients with VLCAD deficiency demonstrated that treatment with the PPARδ agonist REN001 increased VLCAD protein and enzyme activity and decreased cellular stress, suggesting these could serve as biomarkers in this specific context larvol.com.
Based on the preclinical data, potential pharmacodynamic biomarkers for mavodelpar activity include:
Markers of Fatty Acid Oxidation (FAO): Increased FAO levels. sec.gov
Gene Expression Markers: Upregulation of genes involved in mitochondrial biogenesis, fatty acid metabolism, and oxidative phosphorylation. globenewswire.comfirstwordpharma.comsec.gov
Mitochondrial Function Markers: Indicators of improved mitochondrial function and increased mitochondrial mass. globenewswire.comsec.gov
While specific quantitative data tables from preclinical biomarker validation studies were not extensively detailed in the search results, the consistent reporting of increased FAO and gene expression related to mitochondrial function across multiple preclinical mentions underscores their significance as pharmacodynamic indicators globenewswire.comfirstwordpharma.comsec.gov.
The validation of these preclinical biomarkers involves demonstrating that changes in their levels or activity correlate with mavodelpar exposure and its intended biological effects. The alignment between preclinical observations of increased PPARδ-regulated gene expression and similar findings in muscle biopsies from treated healthy volunteers provides a degree of validation for these markers as indicators of target engagement and pharmacological response sec.gov.
Here is a representation of the types of preclinical findings that support the identification of these biomarkers:
| Preclinical Model / System | Observed Effect of Mavodelpar (or REN001) | Potential Pharmacodynamic Biomarker | Supporting References |
| Preclinical models | Concentration-dependent increase of FAO | Fatty Acid Oxidation levels | sec.gov |
| Preclinical models | Increase in expression of genes involved in mitochondrial biogenesis | Expression levels of mitochondrial biogenesis genes | globenewswire.comfirstwordpharma.comsec.gov |
| Mice | Increased expression of genes involved in fatty acid metabolism | Expression levels of fatty acid metabolism genes | globenewswire.comfirstwordpharma.com |
| Mice | Increased expression of genes involved in oxidative phosphorylation | Expression levels of oxidative phosphorylation genes | globenewswire.comfirstwordpharma.com |
| VLCAD-deficient fibroblasts | Increase in VLCAD protein and enzyme activity, decreased cellular stress | VLCAD protein/enzyme activity, cellular stress markers | larvol.com |
Advanced Analytical and Research Methodologies
Transcriptomic Profiling (RNA Sequencing, qPCR)
Transcriptomic profiling, using techniques such as RNA sequencing (RNA-Seq) and quantitative polymerase chain reaction (qPCR), is a fundamental approach to assess changes in gene expression in response to mavodelpar treatment. RNA-Seq allows for a comprehensive, unbiased analysis of the entire transcriptome, identifying global shifts in gene activity. nih.govpitt.edu qPCR, on the other hand, is used to quantify the expression levels of specific genes of interest with high sensitivity and precision. pitt.edu
Research has shown that mavodelpar activation results in increased transcription of genes involved in mitochondrial biogenesis, fatty acid oxidation, and energy production. pitt.edunih.gov For instance, studies in mice and rats have demonstrated that oral dosing of mavodelpar leads to increased skeletal muscle mRNA expression of key genes such as carnitine palmitoyltransferase 1B (CPT1B), PPAR gamma coactivating factor 1 alpha (PGC-1α), pyruvate (B1213749) dehydrogenase kinase 4 (PDK4), mitochondrial uncoupling protein 3 (UCP3), and angiopoietin-like 4 (ANGPTL4). nih.gov
These findings provide mechanistic evidence for mavodelpar's potential to improve mitochondrial function by upregulating genes crucial for oxidative metabolism and mitochondrial proliferation. pitt.edunih.gov
Here is a table summarizing some observed changes in mRNA expression in skeletal muscle following mavodelpar administration:
| Gene Symbol | Description | Fold Change (Mouse Skeletal Muscle) (Mean ± SEM) | Fold Change (Rat Skeletal Muscle) (Mean ± SD) | Reference |
| CPT1B | Carnitine palmitoyltransferase 1B | 1.35 ± 0.15 | Not specified | nih.gov |
| PGC-1α | PPAR gamma coactivating factor 1 alpha | 1.65 ± 0.19 | Not specified | nih.gov |
| PDK4 | Pyruvate dehydrogenase kinase 4 | 1.88 ± 0.17 | Not specified | nih.gov |
| UCP3 | Mitochondrial uncoupling protein 3 | 2.29 ± 0.27 | Not specified | nih.gov |
| ANGPTL4 | Angiopoietin-like 4 | Not specified | 5.5 ± 2.7 (p < 0.01) | nih.gov |
Proteomic Analysis (Mass Spectrometry-Based Approaches)
Proteomic analysis, particularly using mass spectrometry-based approaches, is employed to investigate changes in protein abundance and modification in response to mavodelpar. This provides a complementary view to transcriptomics, revealing the functional impact of altered gene expression at the protein level. Mass spectrometry allows for the identification and quantification of thousands of proteins in a sample, offering insights into affected cellular pathways. brennerlab.netssiem2023.orgssiem2023.org
While specific detailed proteomic findings directly linked to mavodelpar were not extensively detailed in the provided search results beyond a mention of evaluating molecular effects using quantitative proteomics brennerlab.net, proteomic analysis is a standard method in studying the downstream effects of PPARδ activation and its impact on metabolic and mitochondrial proteins.
Metabolomic Investigations and Pathway Analysis
Metabolomic investigations aim to identify and quantify the complete set of small molecule metabolites within a biological sample. ssiem2023.orgssiem2023.orginformnetwork.org Coupled with pathway analysis, this approach helps to understand how mavodelpar treatment affects metabolic processes and identifies altered biochemical pathways. Untargeted metabolomics, often using techniques like UPLC-QToF-MS, can reveal a broad spectrum of metabolic changes. informnetwork.org
Studies on PPARδ agonists, including research relevant to the mechanisms targeted by mavodelpar, have utilized metabolomics to understand their impact on fatty acid oxidation and other metabolic pathways. informnetwork.orgalzdiscovery.org For example, research on the PPARδ agonist GW501516 showed increased serum unsaturated fatty acid levels and enhanced utilization of fatty acid oxidation pathways, with corresponding increases in fatty acid oxidation biomarkers in skeletal muscle. alzdiscovery.org While these specific findings are for a different PPARδ agonist, they illustrate the type of metabolic insights gained through this methodology, which would be applicable to mavodelpar research. Untargeted metabolomics has also been used to identify distinctive metabolic profiles and potential biomarkers in related metabolic disorders. informnetwork.org
Cellular Respiration and Mitochondrial Function Assays (e.g., Seahorse Analyzer)
Assays measuring cellular respiration and mitochondrial function are critical for evaluating the direct impact of mavodelpar on cellular energy metabolism. The Seahorse Bioanalyzer (now part of Agilent) is a commonly used tool for this purpose, allowing for the real-time measurement of oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and extracellular acidification rate (ECAR), a measure of glycolysis. pitt.edupitt.eduki.se
Studies using the Seahorse Analyzer have evaluated the effect of mavodelpar on mitochondrial respiration in fibroblasts from patients with Complex-I deficiency. pitt.eduinformnetwork.org These studies showed that in untreated patient cells, OCR and ATP levels were decreased compared to healthy controls, while superoxide (B77818) generation was increased. pitt.edu Treatment with mavodelpar improved cellular bioenergetics, leading to decreased superoxide levels and increased OCR and ATP production in these deficient cells. pitt.edu This demonstrates the utility of these assays in providing functional evidence of mavodelpar's positive effects on compromised mitochondrial function.
Here is a summary of findings from cellular respiration assays in Complex-I deficient patient fibroblasts treated with mavodelpar:
| Parameter | Untreated Patient Fibroblasts (vs. Controls) | Mavodelpar Treated Patient Fibroblasts (vs. Untreated) | Reference |
| Oxygen Consumption Rate (OCR) | Decreased | Increased | pitt.edu |
| ATP Levels | Decreased | Increased | pitt.edu |
| Superoxide Generation | Increased | Decreased | pitt.edu |
Chromatin Immunoprecipitation (ChIP) for PPARδ Target Gene Identification
Chromatin Immunoprecipitation (ChIP) is a technique used to investigate the interaction between proteins (such as transcription factors like PPARδ) and DNA. pitt.edu ChIP followed by sequencing (ChIP-Seq) or qPCR (ChIP-qPCR) can identify the specific genomic regions where a protein binds, allowing for the identification of direct target genes. pitt.edu
Given that mavodelpar is a PPARδ agonist, ChIP-based methods are essential for confirming its mechanism of action by identifying the genes whose transcription is directly regulated by mavodelpar-activated PPARδ binding to their promoter or enhancer regions. While the provided search results mention ChIP in the context of studying G4 structures in mitochondrial DNA pitt.edu, and ChIP-qPCR being used to suggest enrichment of G4-specific sequences pitt.edu, the principle of ChIP is directly applicable to identifying PPARδ binding sites and thus its target genes following mavodelpar treatment. Identifying these target genes provides crucial information about the downstream transcriptional network controlled by mavodelpar via PPARδ activation.
Intellectual Property and Collaborative Research Framework
Patent Landscape and Academic Innovations
The intellectual property surrounding mavodelpar primarily centers on patents covering the compound's composition of matter, its uses in treating specific conditions, and methods of manufacturing. sec.gov vTv Therapeutics initially granted Reneo Pharmaceuticals an exclusive worldwide license to intellectual property related to its PPARδ agonist program, which includes mavodelpar (also known as REN001 and HPP593). vtvtherapeutics.comsec.govvtvtherapeutics.com Reneo Pharmaceuticals has since developed and expanded its own patent portfolio for mavodelpar, holding a portfolio of U.S. and non-U.S. patent applications and licensed rights to a number of U.S. and non-U.S. patents and patent applications. sec.gov As of a filing in 2023, Reneo had licensed eight issued patents in the United States and 19 issued patents internationally from vTv Therapeutics. sec.gov Academic institutions also contribute to the broader understanding of PPARδ agonists and their potential applications through fundamental research, which can inform and support the development of compounds like mavodelpar, although specific academic innovations directly related to mavodelpar's core intellectual property are often licensed to development companies.
Inter-Institutional Collaborations and Research Consortia
The research and development of mavodelpar have involved collaborations between pharmaceutical companies. The initial licensing agreement between vTv Therapeutics and Reneo Pharmaceuticals exemplifies a key inter-institutional collaboration, where vTv Therapeutics, as the originator of the PPARδ agonist program, transferred the rights for further development and commercialization to Reneo. vtvtherapeutics.comsec.govvtvtherapeutics.com
Furthermore, research in the field of mitochondrial diseases, the primary focus for mavodelpar's development, often involves broader collaborations. For instance, the Mitochondrial Disease Sequence Data Resource (MSeqDR) Consortium, an international working group, plays a role in establishing expert panels for curating genetic variants associated with mitochondrial diseases, which is relevant to identifying patient populations for studies like those involving mavodelpar. nih.gov Clinical trials for mavodelpar have also been conducted across multiple centers and countries, indicating collaboration among various clinical research institutions and investigators. nih.govveeva.com
Challenges and Future Directions in Preclinical Development of PPARδ Agonists
The preclinical development of PPARδ agonists, including compounds like mavodelpar, has faced historical challenges. One significant hurdle has been achieving high selectivity for PPARδ over other PPAR subtypes (PPARα and PPARγ) to potentially avoid off-target effects observed with less selective agonists. acs.orgacs.org While PPARδ activation shows promise in preclinical models for various conditions, including metabolic disorders and improving insulin (B600854) sensitivity and atherosclerosis, the clinical niche for PPARβ/δ agonists has been less explored compared to PPARα and PPARγ agonists. wjgnet.comnih.govresearchgate.net
Another challenge in the development of PPAR agonists has been the potential for inducing tumors in rodent studies, which has led regulatory bodies like the US FDA to require extensive carcinogenicity studies. jst.go.jp Although PPAR agonists generally lack genotoxic potential, the correlation between PPAR tissue distribution and tumor induction in rodents, along with the correlation between carcinogenic potential and the potency of PPAR agonistic effect, suggests a receptor-mediated mode of action for tumorigenesis, necessitating careful evaluation during preclinical development. jst.go.jp
Despite these challenges, efforts continue in developing PPARδ agonists due to the increasing understanding of the PPARδ receptor's structure and functions. acs.org Future directions in the preclinical development of PPARδ agonists are likely to focus on designing compounds with improved selectivity, superior bioavailability, and favorable pharmacokinetics to minimize off-target effects and enhance therapeutic outcomes. nih.gov The aim is to develop better PPAR modulators with minimal off-target effects and high selectivity. nih.gov Research is also ongoing to further elucidate the mechanisms of action of PPARδ agonists and identify biomarkers that can predict patient responsiveness to these therapies. wjgnet.com
While mavodelpar's development program in primary mitochondrial myopathies was suspended following a Phase 2b trial that did not meet its endpoints, the preclinical data for mavodelpar indicated that it is a potent and selective PPARδ agonist that increases the expression of genes involved in fatty acid metabolism, oxidative phosphorylation, and mitochondrial biogenesis in skeletal muscle. nih.govonkuretherapeutics.com This pharmacological profile supports the potential of targeting PPARδ for conditions involving mitochondrial dysfunction. nih.gov The challenges encountered in the clinical translation of preclinical findings for PPAR agonists highlight the complexity of this target class and underscore the need for continued research and refined preclinical strategies. nih.govmdpi.com
Q & A
Q. What is the mechanistic basis for Mavodelpar’s selective PPARδ agonism, and how does this inform preclinical model selection?
Mavodelpar activates PPARδ, a nuclear receptor regulating mitochondrial biogenesis, fatty acid oxidation (FAO), and oxidative phosphorylation . To validate its mechanism, researchers should:
- Use in vitro assays (e.g., luciferase reporter systems) to quantify PPARδ activation specificity versus PPARα/γ isoforms.
- Select animal models with mitochondrial dysfunction (e.g., mtDNA/nDNA mutation-induced myopathy) to mirror human PMM or LC-FAOD pathologies .
- Measure downstream biomarkers (e.g., PDK4, CPT1B mRNA levels) to confirm target engagement .
Q. How should researchers design dose-response studies to optimize Mavodelpar’s efficacy and safety in preclinical models?
- Use pharmacokinetic (PK) profiling to establish dose ranges achieving plasma concentrations equivalent to human trials (e.g., 100 mg/day in STRIDE study ).
- Incorporate longitudinal endpoints (e.g., exercise tolerance, histopathological fibrosis reduction) to assess time-dependent effects .
- Include control groups receiving PPARδ antagonists (e.g., GSK1820795A) to isolate on-target effects .
Advanced Research Questions
Q. How can contradictory data between preclinical and clinical outcomes be resolved?
Example: Preclinical models show reduced renal fibrosis, but clinical trials prioritize myopathy endpoints .
- Conduct post hoc analyses of clinical data (e.g., STRIDE trial) to explore subgroup responses (e.g., patients with renal comorbidities).
- Validate translational biomarkers (e.g., urinary TGF-β1 for fibrosis) across species to bridge mechanistic gaps .
- Use PK/pharmacodynamic (PD) modeling to correlate tissue-specific drug exposure with efficacy .
Q. What methodologies address variability in mitochondrial disease phenotypes when assessing Mavodelpar’s therapeutic potential?
- Stratify patient cohorts by genetic subtype (mtDNA vs. nDNA defects) and disease severity (e.g., ATP production rates) .
- Employ multi-omics approaches (e.g., metabolomics of acylcarnitines in LC-FAOD) to identify responders/non-responders .
- Apply Bayesian statistical frameworks to handle small sample sizes common in rare disease trials .
Q. How can researchers validate Mavodelpar’s impact on mitochondrial biogenesis in heterogeneous cell populations?
- Use single-cell RNA sequencing (scRNA-seq) to track PPARδ-driven transcriptional changes in muscle biopsies .
- Combine Seahorse assays (mitochondrial respiration) with fluorescence in situ hybridization (FISH) to quantify mitochondrial DNA copy number .
- Compare results against negative controls (e.g., PPARδ-knockout models) to eliminate off-target effects .
Methodological Challenges and Solutions
Q. What statistical approaches are recommended for analyzing longitudinal data in Mavodelpar trials?
- Use mixed-effects models to account for intra-patient variability and missing data .
- Apply false discovery rate (FDR) corrections for high-dimensional biomarker datasets .
- Reference the STRIDE trial’s primary endpoint (6-minute walk test) as a validated functional outcome measure .
Q. How should translational researchers balance mechanistic depth with clinical feasibility in study design?
- Prioritize endpoints with both mechanistic relevance (e.g., mitochondrial gene expression) and clinical applicability (e.g., fatigue scores) .
- Leverage adaptive trial designs to incorporate emerging preclinical insights (e.g., adding renal endpoints in STRIDE-AHEAD ).
- Align with FDA/EMA guidelines for rare disease drug development to ensure regulatory relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
